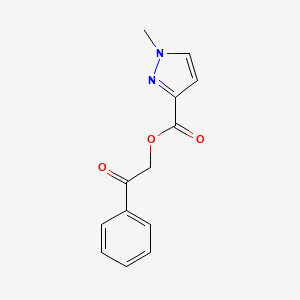
2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-3-carboxylate can be achieved through several methods. One common approach involves the cyclocondensation of methyl 5-methyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxylate. This reaction is typically carried out under acid-catalyzed conditions, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Cyclocondensation: This reaction involves the formation of a new ring structure through the condensation of two or more molecules.
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Acid Catalysts: Used in cyclocondensation reactions to facilitate the formation of new ring structures.
Hydrazine Hydrate: Employed in the synthesis and modification of pyrazole derivatives.
Major Products Formed
18-Membered Nitrogen Macroheterocycle: Formed through acid-catalyzed cyclocondensation.
Pyrazolo[1,5-a]pyrazines: Formed through reactions with nitrogen nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of various heterocyclic compounds with potential biological activities, such as anti-HIV-1 activity and the treatment of hematological diseases and diabetes.
Organic Synthesis: It serves as a building block for the synthesis of complex heterocyclic structures, which are of interest in the development of new pharmaceuticals and materials.
Wirkmechanismus
The mechanism of action of 2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can undergo cyclocondensation reactions to form new ring structures, which can interact with biological targets such as enzymes and receptors. The presence of functional groups capable of forming hydrogen bonds enhances its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate: A similar compound that undergoes similar reactions and has comparable applications.
Ethyl 5-methyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxylate: Another related compound with similar chemical properties.
Uniqueness
2-oxo-2-phenylethyl 1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and form complex heterocyclic compounds. Its ability to undergo cyclocondensation and substitution reactions makes it a valuable building block in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C13H12N2O3 |
|---|---|
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
phenacyl 1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H12N2O3/c1-15-8-7-11(14-15)13(17)18-9-12(16)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI-Schlüssel |
HFRKRMZHGJGIID-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)C(=O)OCC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-Chlorophenyl)acryloyl]-N'-(2-methoxydibenzo[B,D]furan-3-YL)thiourea](/img/structure/B10869532.png)
![N-benzyl-2-[11-(2,4-dichlorophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaen-4-yl]acetamide](/img/structure/B10869533.png)
![N~2~-{2-[3-(Acetylamino)anilino]-2-oxoethyl}-2-furamide](/img/structure/B10869540.png)
![7-benzyl-3-(furan-2-ylmethyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10869541.png)
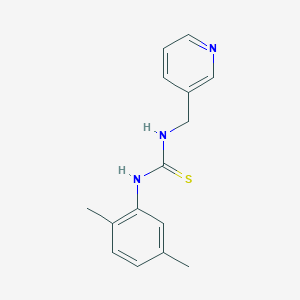
![(4Z)-5-(4-methoxyphenyl)-4-{[(4-methoxyphenyl)amino]methylidene}-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869563.png)
![Methyl (4-{[(3,3-diphenylpropyl)carbamothioyl]amino}phenyl)acetate](/img/structure/B10869565.png)
![3-[3-(1H-imidazol-1-yl)propyl]-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10869578.png)
![2-{2-[(butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10869580.png)
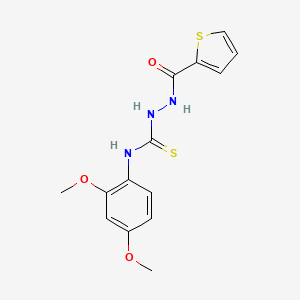
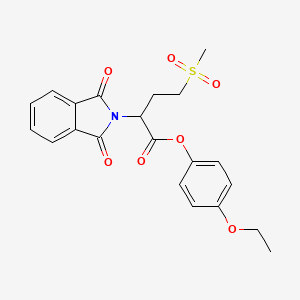
![7-benzyl-8-[4-(cyclopentylacetyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10869589.png)
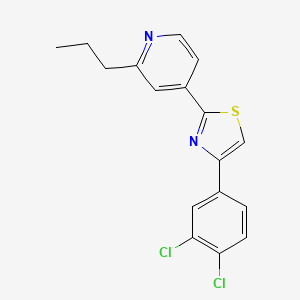
![(4Z)-2-phenyl-5-propyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869596.png)
